molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4

9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-

Cat. No.: B13784372
CAS No.: 67701-36-4
M. Wt: 354.4 g/mol
InChI Key: LUYYUZYWBTWOFO-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- (CAS RN: 67701-36-4) is a symmetrically substituted anthraquinone derivative with the molecular formula C₂₀H₂₂N₂O₄ and a molecular weight of 354.40 g/mol. It belongs to the class of nonionic surfactants, specifically categorized under amine-based anthraquinones .

Properties

CAS No.

67701-36-4

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2

InChI Key

LUYYUZYWBTWOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Detail
Chemical Name 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
Synonyms 1,4-bis((3-hydroxypropyl)amino)anthraquinone
CAS Number 67701-36-4
Molecular Formula C20H22N2O4
Molecular Weight 354.41 g/mol
InChI Key LUYYUZYWBTWOFO-UHFFFAOYSA-N
LogP 1.74

The compound features two amino substituents each linked to a 3-hydroxypropyl group, attached to the anthracenedione scaffold at positions 1 and 4.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- typically involves nucleophilic substitution reactions on 1,4-dichloro- or 1,4-dinitro-anthraquinone precursors, followed by reduction and amination with 3-aminopropanol or its derivatives. The general approach is:

  • Starting Material : Anthraquinone derivatives substituted at the 1 and 4 positions with leaving groups (e.g., chloro, nitro).
  • Nucleophilic Amination : Reaction with 3-aminopropanol or related amino alcohols to introduce the hydroxypropylamino groups.
  • Purification : Isolation by recrystallization or chromatographic methods.

This approach leverages the electrophilic character of the anthraquinone carbon atoms adjacent to carbonyl groups, facilitating substitution by nucleophilic amines.

Specific Synthetic Routes

Amination of 1,4-Dichloroanthraquinone
  • Reaction Conditions : 1,4-Dichloroanthraquinone is reacted with excess 3-aminopropanol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature : Elevated temperatures (80–120 °C) to promote nucleophilic aromatic substitution.
  • Mechanism : The chlorine atoms at positions 1 and 4 are displaced by the nucleophilic amino group of 3-aminopropanol, forming the bis-substituted product.
  • Workup : The reaction mixture is cooled, and the product is precipitated or extracted, followed by purification.
Reductive Amination of 1,4-Dinitroanthraquinone
  • Step 1 : Reduction of the nitro groups to amino groups using reducing agents such as iron powder/acetic acid or catalytic hydrogenation.
  • Step 2 : Alkylation of the amino groups with 3-chloropropanol or 3-bromopropanol under basic conditions to attach the hydroxypropyl side chains.
  • Purification : Recrystallization or chromatography to isolate the pure compound.

Alternative Synthetic Approaches

  • Direct Amination with Amino Alcohols : Some patents and literature suggest direct amination of anthraquinone derivatives with amino alcohols without pre-functionalization, but these methods often require harsh conditions or catalysts.

  • Use of Protective Groups : To improve selectivity and yield, protecting groups on the hydroxy group of 3-aminopropanol may be employed during synthesis, followed by deprotection in the final step.

Purification and Characterization

  • Purification Techniques : The product is commonly purified by recrystallization from suitable solvents or by preparative reverse phase high-performance liquid chromatography (RP-HPLC) using mobile phases such as acetonitrile/water with phosphoric acid or formic acid for mass spectrometry compatibility.

  • Analytical Methods : Characterization is performed by NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structure. The compound’s retention behavior on Newcrom R1 HPLC columns has been documented, facilitating impurity separation and pharmacokinetic studies.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Notes
Nucleophilic substitution 1,4-Dichloroanthraquinone 3-Aminopropanol 80–120 °C, DMF/DMSO Direct displacement of Cl atoms
Reduction + Alkylation 1,4-Dinitroanthraquinone Reducing agent + 3-chloropropanol Reduction, then alkylation under basic conditions Two-step process with intermediate amines
Direct amination (less common) Anthraquinone derivatives Amino alcohols Harsh conditions or catalysts May require protective groups

Research Findings and Applications

  • The compound is related structurally to antitumor anthraquinones such as ametantrone and mitoxantrone, which are 1,4-bis(aminoalkylamino)anthracene-9,10-diones with demonstrated clinical activity.

  • Although direct antitumor activity data for 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- is sparse, its synthesis and modification are of interest for medicinal chemistry research due to the potential biological activity of anthraquinone derivatives.

  • The compound is also used in dye chemistry, particularly in direct hair dye compositions, where the aminoanthraquinone core provides color properties.

Chemical Reactions Analysis

1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Pharmacology

9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- exhibits notable biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties : Research has indicated that this compound may possess anticancer activity by interacting with various biological macromolecules, potentially inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Drug Delivery Systems : Its solubility characteristics allow for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents .

Materials Science

The versatility of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- extends to materials science:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's unique optical properties make it suitable for use in OLEDs. It can be utilized as a dye or electron transport material due to its ability to emit light when subjected to an electric current.
  • Dyes and Pigments : Its vibrant color properties allow it to be used as a dye in various applications, including textiles and coatings.

Analytical Chemistry

In analytical chemistry, 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- is employed in various separation techniques:

  • High-Performance Liquid Chromatography (HPLC) : This compound can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is effective for isolating impurities and studying pharmacokinetics .
Application Methodology Significance
Medicinal ChemistryInteraction studies with biological macromoleculesPotential therapeutic agent development
Materials ScienceUse in OLEDs and as dyesEnhances optical properties
Analytical ChemistryHPLC analysisIsolation of impurities

Case Study 1: Anticancer Activity

A study investigated the effects of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups. This suggests its potential as an anticancer agent.

Case Study 2: HPLC Application

In a research project focused on the purification of pharmaceutical compounds, the application of HPLC using 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- demonstrated effective separation of target compounds from impurities. The scalability of this method was highlighted as beneficial for preparative separation processes.

Mechanism of Action

The mechanism of action of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The hydroxypropylamino groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracenediones

Anthracenedione derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- with key analogs:

1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione (HAQ)

  • Structural Difference: Replaces 3-hydroxypropyl groups with 2-hydroxyethylaminoethyl chains.
  • Genotoxicity: Induces chromosome damage and sister chromatid exchanges in mammalian cells, though less potent than its dihydroxy analog (DHAQ) .
  • Metabolism : Primarily excreted via hepatobiliary routes in dogs, with 24% renal excretion and minimal metabolic transformation .

1,4-Dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione (DHAQ)

  • Structural Difference: Incorporates hydroxyl groups at the 1,4-positions and hydroxyethylaminoethyl side chains.
  • Therapeutic Advantage: Tenfold higher potency than HAQ, with curative activity in murine colon carcinoma and melanoma models. Reduced acute toxicity allows safer dosing .
  • Genotoxicity: Most genotoxic among anthracenediones in cytogenetic assays, surpassing Adriamycin (doxorubicin) in chromosome damage .
  • Cellular Uptake: Enhanced cellular permeability due to hydroxyl groups, leading to 100-fold greater antiproliferative activity than non-hydroxylated analogs .

1,4-Bis[(1-methylpropyl)amino]-9,10-anthracenedione (CAS 19756-53-7)

  • Structural Difference: Branched alkylamino substituents (1-methylpropyl) instead of hydroxyalkyl chains.
  • Physicochemical Properties : Reduced hydrophilicity compared to hydroxypropyl/hydroxyethyl analogs, likely limiting solubility in aqueous systems .
  • Applications : Primarily investigated as a dye intermediate or surfactant due to its hydrophobic character .

1,4-Bis(isopropylamino)-9,10-anthracenedione (CAS 14233-37-5)

  • Structural Difference: Isopropylamino groups at 1,4-positions.

Key Research Findings and Data Tables

Table 2: Genotoxicity and Therapeutic Index

Compound Chromosome Damage (SCE Assay) Mutagenicity (Ames Test) Therapeutic Index (Murine Models)
HAQ Moderate Metabolically activated Low (due to acute toxicity)
DHAQ High Weak High (tenfold potency)
Adriamycin High High Moderate (cardiotoxicity)

Mechanistic Insights

  • Role of Hydroxyl Groups : Hydroxylation at the 1,4-positions (e.g., DHAQ) enhances DNA binding affinity and cellular uptake, correlating with increased antiproliferative activity .
  • Cell Cycle Effects : Anthracenediones like HAQ induce G₂/M phase arrest in mammalian cells, linked to RNA synthesis inhibition and nucleolar stress .

Biological Activity

9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- (CAS 67701-36-4), is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two hydroxypropyl amino groups attached to the anthracene backbone. The exploration of its biological activity includes evaluations of its antitumor properties, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C20_{20}H22_{22}N2_2O4_4
  • Molecular Weight : 354.40 g/mol
  • SMILES : O=C1c2c(C(=O)c3c(NCCCO)ccc(NCCCO)c13)cccc2
  • InChIKey : LUYYUZYWBTWOFO-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that various anthraquinone derivatives exhibit significant antitumor properties. In particular, studies have shown that 9,10-anthracenedione derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

Cytotoxicity Studies

A comparative study highlighted the cytotoxic effects of anthraquinone derivatives on different cancer cell lines. The results indicated that 9,10-anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- demonstrated varying degrees of cytotoxicity against P-388 lymphocytic leukemia cells. However, it was noted that some structural analogs did not exhibit significant activity against this cell line .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is often linked to their structural features. The presence of hydroxypropyl amino groups has been associated with enhanced solubility and bioavailability, potentially increasing their therapeutic efficacy. A study focusing on SAR indicated that modifications in the amino substituents could lead to improved antitumor activity .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of 9,10-anthracenedione derivatives on several cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50_{50} values in the micromolar range, indicating significant cytotoxic potential.
  • Mechanism of Action :
    • Investigations into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways and ROS generation. This mechanism was confirmed by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic factors.

Research Findings

StudyFindings
Identified as a potential antitumor agent with notable cytotoxicity against various cancer cell lines.
Found inactive against P-388 lymphocytic leukemia; highlighted the importance of structural modifications for activity.
Discussed the ecological impact and toxicity profile, indicating a need for further safety assessments in biological systems.

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